4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde
Overview
Description
Preparation Methods
Benzoylhypacoitine can be synthesized from the roots of Aconitum carmichaeli Debx . The synthetic route involves the extraction of the alkaloid from the plant material, followed by purification using chromatographic techniques . Industrial production methods typically involve large-scale extraction and purification processes to obtain high-purity benzoylhypacoitine .
Chemical Reactions Analysis
Benzoylhypacoitine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Benzoylhypacoitine has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying the properties of alkaloids . In biology, it is used to investigate the interactions between alkaloids and proteins, such as human serum albumin . In medicine, benzoylhypacoitine is studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties . In industry, it is used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of benzoylhypacoitine involves its interaction with specific molecular targets and pathways. It binds to human serum albumin, forming stable complexes through hydrogen bonds and van der Waals forces . This interaction affects the pharmacokinetics of the compound and its distribution in the body . The molecular targets and pathways involved in its effects are still under investigation, but it is known to modulate the activity of certain enzymes and receptors .
Comparison with Similar Compounds
Benzoylhypacoitine is similar to other alkaloids derived from the Aconitum plant, such as benzoylaconine and hypaconitine . it is unique in its specific pharmacological and toxicological properties . Compared to benzoylaconine, benzoylhypacoitine has a higher binding affinity to human serum albumin and different effects on enzyme activity . Other similar compounds include benzoylmesaconine and deacetylhypaconitine .
Biological Activity
4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde, also known as 4-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzaldehyde, is a compound that has garnered interest for its potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological activities supported by research findings.
This compound features an aldehyde functional group attached to a benzene ring and a diazepane moiety, which contributes to its unique reactivity and biological potential. The presence of the diazepane structure suggests possible interactions with biological targets such as enzymes and receptors.
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 220.28 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzymatic activity and disrupt various biochemical pathways, leading to observed pharmacological effects.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of benzaldehyde have shown moderate antibacterial activity against various strains of bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
The compound has been investigated for its potential anticancer properties. In vitro studies have suggested that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction or cell cycle arrest. Specific studies have shown promising results against breast cancer cell lines (e.g., MCF-7) and other malignancies.
Neuroprotective Effects
Given the diazepane structure, there is potential for neuroprotective effects. Compounds in this class have been studied for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like anxiety and depression.
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
Properties
IUPAC Name |
4-(4-methyl-1,4-diazepan-1-yl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-14-7-2-8-15(10-9-14)13-5-3-12(11-16)4-6-13/h3-6,11H,2,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMHNZCHZCRCAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617153 | |
Record name | 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166438-86-4 | |
Record name | 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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